(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid
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Overview
Description
®-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. The tert-butyldimethylsilyl group in this compound provides steric protection, enhancing its stability and reactivity in various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antibacterial activities .
Mode of Action
Its mechanism of action involves a nucleophilic substitution reaction through an intramolecular hydrogen bonding . This could potentially be a similar mechanism for the compound .
Biochemical Pathways
The tert-butyl group, a component of this compound, has been noted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The synthesis of similar tertiary butyl esters has been made more efficient, versatile, and sustainable using flow microreactor systems .
Result of Action
Related compounds have shown antibacterial activities , suggesting that this compound may also have similar effects.
Action Environment
The synthesis of similar compounds has been made more efficient and sustainable using flow microreactor systems , suggesting that the synthesis environment can significantly impact the properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as β-amino acids or β-lactams.
Introduction of the tert-Butyldimethylsilyl Group: This step involves the protection of the hydroxyl or amino group using tert-butyldimethylsilyl chloride in the presence of a base like imidazole or triethylamine.
Oxidation and Carboxylation: The final steps include oxidation to introduce the keto group and carboxylation to form the carboxylic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like tetrabutylammonium fluoride for deprotection of the silyl group.
Major Products:
Oxidation Products: Various oxidized azetidine derivatives.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Compounds with different protective or functional groups replacing the tert-butyldimethylsilyl group.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Protective Group Chemistry: The tert-butyldimethylsilyl group is commonly used for protecting functional groups during multi-step synthesis.
Biology and Medicine:
Drug Development: Azetidine derivatives are explored for their potential as therapeutic agents due to their bioactivity.
Enzyme Inhibition: Some derivatives may act as enzyme inhibitors, providing a basis for drug design.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Catalysis: Employed in catalytic processes due to its unique structural features.
Comparison with Similar Compounds
(S)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid: The enantiomer of the compound, differing in its stereochemistry.
1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid: Without the specific ® configuration.
Other Azetidine Derivatives: Compounds with different substituents on the azetidine ring.
Uniqueness:
Stereochemistry: The ® configuration provides specific stereochemical properties that can influence biological activity and reactivity.
Protective Group: The presence of the tert-butyldimethylsilyl group offers unique stability and reactivity compared to other protective groups.
This compound’s unique combination of structural features and reactivity makes it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
(2R)-1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3Si/c1-10(2,3)15(4,5)11-7(9(13)14)6-8(11)12/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEWITJXZYCDLE-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)N1[C@H](CC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370010 |
Source
|
Record name | (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162856-35-1 |
Source
|
Record name | (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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